

A Technical Guide to ATTO 610 Derivatives for Bioconjugation

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Compound of Interest

Compound Name: ATTO 610

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This in-depth guide provides a comprehensive overview of the available reactive derivatives of the fluorescent dye **ATTO 610**, their chemical specificities, and protocols for their use in bioconjugation. **ATTO 610** is a carbopyronin-based dye characterized by strong absorption, high fluorescence quantum yield, and excellent photostability, making it a popular choice for various bioanalytical applications, including high-resolution microscopy and single-molecule detection.^{[1][2]}

Core Characteristics of ATTO 610

ATTO 610 is a cationic dye that, upon conjugation, imparts a net positive charge of +1 to the labeled molecule. It is moderately hydrophilic and exhibits optimal fluorescence excitation in the 615-625 nm range, with an emission maximum around 633 nm.^{[1][3]} The dye is stable in physiological buffers up to pH 8.5, though it may slowly degrade at higher pH values.^[4]

Available Derivatives for Conjugation

ATTO 610 is available in several reactive forms, each designed to target specific functional groups on biomolecules. The choice of derivative is critical for efficient and specific labeling. The primary derivatives include NHS-ester, maleimide, azide, alkyne, and carboxyl forms.

Quantitative Data Summary

The following table summarizes the key optical and physical properties of **ATTO 610** and its common derivatives.

Property	ATTO 610 (Carboxy)	ATTO 610 NHS- ester	ATTO 610 Maleimid e	ATTO 610 Azide	ATTO 610 Alkyne	ATTO 610 Biotin
Excitation Wavelength (λ _{abs})	616 nm[3]	616 nm[5]	616 nm[3]	615 nm[6]	615-625 nm[1]	616 nm[7]
Emission Wavelength (λ _{fl})	633 nm[3]	633 nm[5]	633 nm[3]	632 nm[6]	~633 nm	633 nm[7]
Molar Extinction Coefficient (ε _{max})	1.5 x 10 ⁵ M ⁻¹ cm ⁻¹ [3]	1.5 x 10 ⁵ M ⁻¹ cm ⁻¹	1.5 x 10 ⁵ M ⁻¹ cm ⁻¹ [3]	Not specified	Not specified	1.5 x 10 ⁵ M ⁻¹ cm ⁻¹ [7]
Fluorescence Quantum Yield (η _{fl})	70%[3]	70%	70%[3]	Not specified	Not specified	70%[7]
Fluorescence Lifetime (τ _{fl})	3.2 ns[3]	3.2 ns	3.2 ns[3]	Not specified	Not specified	3.2 ns[7]
Molecular Weight (MW)	491 g/mol	588 g/mol [8]	613 g/mol [8]	704.79 g/mol [6]	Not specified	801 g/mol [7]
Net Charge after Conjugation	+1[8]	+1	+1[9]	+1[6]	+1[1]	+1[7]
Correction Factor (CF260)	0.03[3]	0.03	0.03[3]	Not specified	Not specified	0.03[7]
Correction Factor	0.06[3]	0.06	0.06[3]	Not specified	Not specified	0.06[7]

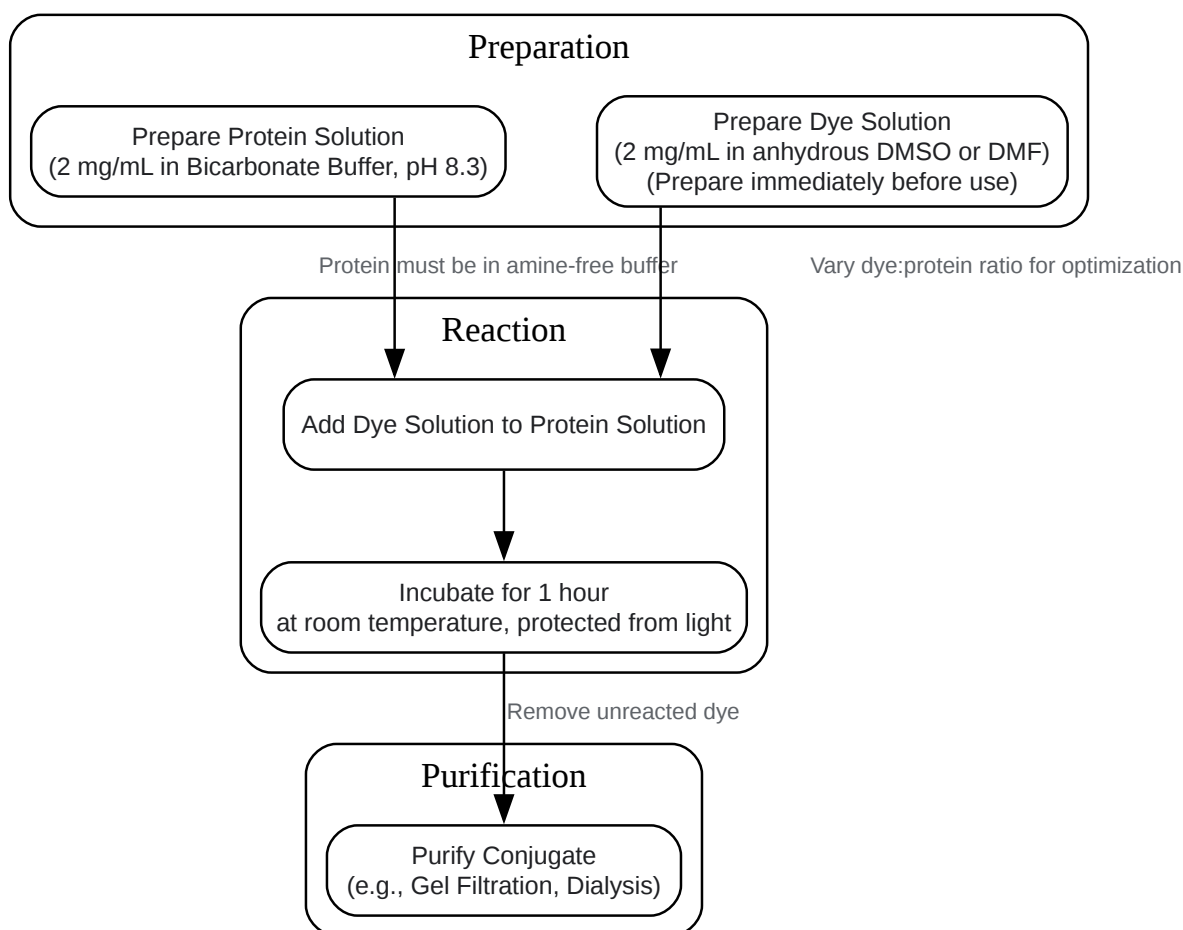
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Conjugation Chemistries and Experimental Protocols

The selection of a conjugation strategy depends on the available functional groups on the target biomolecule. Below are detailed methodologies for the most common **ATTO 610** derivatives.

Amine Labeling with ATTO 610 NHS-ester

N-hydroxysuccinimidyl (NHS) esters are widely used to label primary amines, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides.^[10] The reaction forms a stable amide bond.



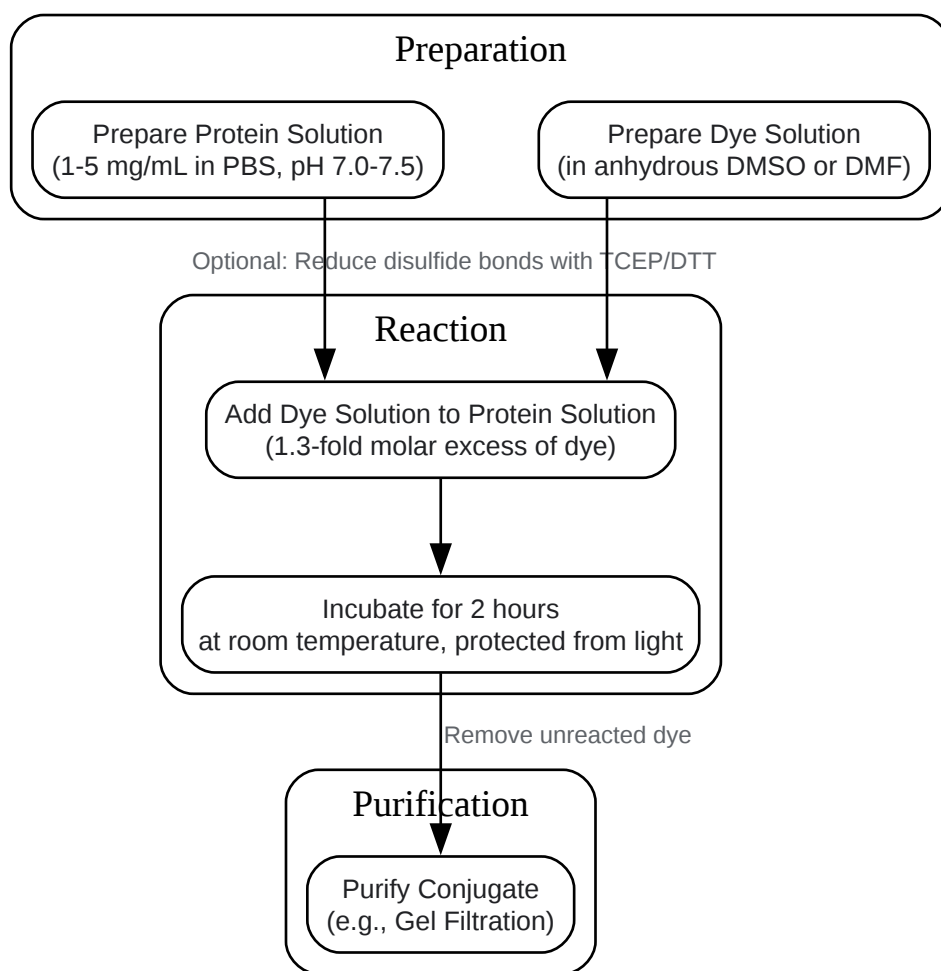
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Caption: Workflow for labeling proteins with **ATTO 610** NHS-ester.

- **Buffer Preparation:** Prepare a 0.1 M sodium bicarbonate buffer, adjusting the pH to 8.3. Ensure the buffer is free from any amine-containing substances like Tris or glycine. If the protein is in an incompatible buffer, perform buffer exchange via dialysis or gel filtration against 10-20 mM PBS, then add 0.1 ml of 1 M sodium bicarbonate buffer (pH 8.3) per ml of protein solution.
- **Protein Solution:** Dissolve the protein in the bicarbonate buffer at a concentration of 2 mg/mL. Lower concentrations can decrease labeling efficiency.
- **Dye Solution:** Immediately before use, dissolve the **ATTO 610** NHS-ester in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL. These solutions have limited stability.[2]
- **Reaction:** While gently vortexing, add the dye solution to the protein solution. The optimal dye-to-protein molar ratio varies and should be determined empirically, typically starting with a 3- to 10-fold molar excess of the dye.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- **Purification:** Separate the labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25), dialysis, or HPLC.
- **Storage:** Store the purified conjugate under the same conditions as the unlabeled protein, typically at 4°C with a preservative like sodium azide, or in aliquots at -20°C for long-term storage.[9]

Thiol Labeling with **ATTO 610** Maleimide

Maleimides are the preferred reactive group for targeting thiol (sulfhydryl) groups, such as those on cysteine residues. The reaction is highly selective for thiols at a pH range of 7.0-7.5, forming a stable thioether bond.[9]



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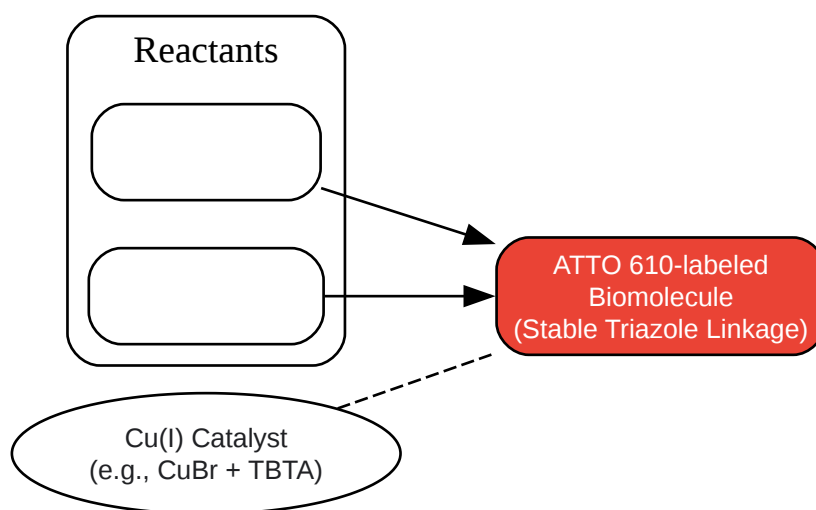
Caption: Workflow for labeling proteins with **ATTO 610** Maleimide.

- Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution and adjust the pH to 7.0-7.5.[9] Working in an inert atmosphere can prevent thiol oxidation.[9]
- Disulfide Reduction (Optional): If targeting cysteines involved in disulfide bonds, pre-treat the protein with a reducing agent like DTT or TCEP. The reducing agent must be removed before adding the maleimide dye.
- Protein Solution: Dissolve the protein in the PBS buffer at a concentration of 1-5 mg/mL.
- Dye Solution: Prepare a stock solution of **ATTO 610** maleimide in anhydrous DMSO or DMF.

- Reaction: Add a 1.3-fold molar excess of the maleimide solution to the protein solution with gentle shaking.[9]
- Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.[9]
- Purification: Remove unreacted dye using gel filtration or dialysis.

Click Chemistry with ATTO 610 Azide and Alkyne

Click chemistry provides a highly specific and bioorthogonal method for labeling. The reaction involves a copper(I)-catalyzed cycloaddition between an azide and an alkyne (CuAAC).[6][11] **ATTO 610** is available as both an azide derivative (for labeling alkyne-modified molecules) and an alkyne derivative (for labeling azide-modified molecules).[1][6]



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Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

- Reactant Preparation:
 - Dissolve the alkyne-modified oligonucleotide in water to a concentration of 2 mM.[11]
 - Dissolve the **ATTO 610** azide in an ACN/t-BuOH solvent mixture to create a 50 mM stock solution.[11]

- Prepare a 0.1 M catalyst solution of CuBr in DMSO/t-BuOH and a 0.1 M ligand solution of TBTA in DMSO/t-BuOH. The CuBr solution must be freshly prepared.[11]
- Reaction Setup: For a 5 nmol reaction, combine the oligonucleotide solution with a 2- to 10-fold molar excess of the **ATTO 610** azide solution.[11]
- Initiation: Add the catalyst and ligand solutions to the reaction mixture.
- Incubation: Mix thoroughly and incubate at 25°C for 3 hours or at 40-45°C for 30 minutes to accelerate the reaction.[11]
- Purification: Purify the labeled oligonucleotide from excess reagents using HPLC or gel filtration.

Conclusion

The diverse range of available **ATTO 610** derivatives provides researchers with a versatile toolkit for fluorescently labeling a wide array of biomolecules. By selecting the appropriate reactive group and following optimized protocols, high-efficiency conjugation can be achieved for applications ranging from cellular imaging to advanced biophysical analysis. The strong photophysical characteristics of **ATTO 610** ensure bright and stable signals, making it an excellent choice for demanding fluorescence-based assays.

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